N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a naphthyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the reaction of 2,4-dichlorophenylacetic acid with a suitable dehydrating agent.
Condensation Reaction: The furan derivative is then subjected to a condensation reaction with naphthylamine in the presence of a catalyst to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methylphenoxy)-N’-[(5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides
- Indole derivatives
Uniqueness
N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific substitution pattern and the presence of both furan and naphthyl groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C23H17Cl2N3O2 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-17-6-9-20(21(25)12-17)22-10-8-19(30-22)13-27-28-23(29)14-26-18-7-5-15-3-1-2-4-16(15)11-18/h1-13,26H,14H2,(H,28,29)/b27-13+ |
InChI Key |
VWXJMJLPYUFSCI-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.